molecular formula C24H19ClFN5O2 B11473435 1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11473435
M. Wt: 463.9 g/mol
InChI Key: YEUCDJMSMRDNBC-UHFFFAOYSA-N
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Description

1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors such as hydrazones and pyridine derivatives under acidic or basic conditions.

    Introduction of the 6-chloropyridazin-3-yl group: This step involves the chlorination of the pyridazine ring, which can be carried out using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the 4-{4-[(2-fluorophenyl)methoxy]phenyl} group: This step involves the formation of an ether linkage between the phenyl ring and the fluorophenylmethoxy group, which can be achieved using reagents like sodium hydride and methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.

    1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with different fusion patterns.

    1H-Pyrazolo[4,3-c]pyridine: A compound with a different arrangement of the pyrazole and pyridine rings.

Uniqueness

1-(6-CHLOROPYRIDAZIN-3-YL)-4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific substitution pattern and the presence of both chloropyridazinyl and fluorophenylmethoxy groups

Properties

Molecular Formula

C24H19ClFN5O2

Molecular Weight

463.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-[4-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C24H19ClFN5O2/c1-14-23-18(12-22(32)27-24(23)31(30-14)21-11-10-20(25)28-29-21)15-6-8-17(9-7-15)33-13-16-4-2-3-5-19(16)26/h2-11,18H,12-13H2,1H3,(H,27,32)

InChI Key

YEUCDJMSMRDNBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=NN=C(C=C5)Cl

Origin of Product

United States

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